molecular formula C12H9ClOS B12988481 2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one

2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one

Cat. No.: B12988481
M. Wt: 236.72 g/mol
InChI Key: KZIYVQWWFNUWFG-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one is an organic compound that belongs to the class of thiopyran derivatives Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one typically involves the reaction of 4-methylphenylthiol with 2-chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiopyran ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often forming covalent or non-covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(4-methylphenyl)isonicotinaldehyde: A structurally similar compound with a different functional group.

    2-Chloro-6-methylphenyl isocyanate: Another related compound with an isocyanate group.

Uniqueness

2-Chloro-6-(4-methylphenyl)-4H-thiopyran-4-one is unique due to the presence of the thiopyran ring, which imparts distinct chemical properties and reactivity. The sulfur atom in the ring enhances its ability to participate in various chemical reactions and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H9ClOS

Molecular Weight

236.72 g/mol

IUPAC Name

2-chloro-6-(4-methylphenyl)thiopyran-4-one

InChI

InChI=1S/C12H9ClOS/c1-8-2-4-9(5-3-8)11-6-10(14)7-12(13)15-11/h2-7H,1H3

InChI Key

KZIYVQWWFNUWFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C=C(S2)Cl

Origin of Product

United States

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